Enhanced Lipophilicity (XLogP3) for Improved Drug-Like Properties
The target compound demonstrates a significantly higher computed lipophilicity (XLogP3 = 0.6) compared to its non-fluorinated analog 4-methylsulfonylaniline (XLogP3 = -0.1). This difference of +0.7 log units indicates a 5-fold greater preference for the organic phase, which can enhance membrane permeability and potentially improve oral bioavailability in derived drug candidates [1] [2]. The presence of the fluorine atom is responsible for this increase, while the sulfonyl group maintains a polar character for binding interactions .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 4-Methylsulfonylaniline: -0.1 |
| Quantified Difference | +0.7 log units (approx. 5-fold increase in partition coefficient) |
| Conditions | Computed value (XLogP3 3.0, PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, a critical parameter in early drug discovery for achieving oral bioavailability.
- [1] PubChem. (2026). 3-Fluoro-4-(methylsulfonyl)aniline. PubChem Compound Summary for CID 22316609. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22316609 View Source
- [2] PubChem. (2026). 4-(Methylsulfonyl)aniline. PubChem Compound Summary for CID 79617. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5470-49-5 View Source
